1-((4-Fluorophenyl)amino)-3-((1-phenyl-1H-tetrazol-5-yl)thio)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Fluorophenyl)amino)-3-((1-phenyl-1H-tetrazol-5-yl)thio)-2-propanol is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Fluorophenyl)amino)-3-((1-phenyl-1H-tetrazol-5-yl)thio)-2-propanol typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Thioether Formation: The tetrazole ring is then reacted with a thiol derivative to form the thioether linkage.
Amination: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction with an appropriate amine.
Propanol Backbone Construction: The final step involves the formation of the propanol backbone through a series of reduction and substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-((4-Fluorophenyl)amino)-3-((1-phenyl-1H-tetrazol-5-yl)thio)-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, if present.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines or alcohols, depending on the target functional group.
Substitution Products: Various substituted derivatives of the original compound.
Scientific Research Applications
1-((4-Fluorophenyl)amino)-3-((1-phenyl-1H-tetrazol-5-yl)thio)-2-propanol has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: Used in studies to understand its effects on cellular processes and pathways.
Industrial Applications: Explored for its potential use in the synthesis of advanced materials and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-((4-Fluorophenyl)amino)-3-((1-phenyl-1H-tetrazol-5-yl)thio)-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and tetrazole ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
- 1-((4-Chlorophenyl)amino)-3-((1-phenyl-1H-tetrazol-5-yl)thio)-2-propanol
- 1-((4-Bromophenyl)amino)-3-((1-phenyl-1H-tetrazol-5-yl)thio)-2-propanol
Comparison:
- Structural Differences: The primary difference lies in the halogen substituent on the phenyl ring (fluorine, chlorine, bromine).
- Reactivity: The different halogens can influence the compound’s reactivity and interaction with biological targets.
- Applications: While similar in structure, each compound may have unique applications based on its specific properties and interactions.
Properties
CAS No. |
133506-54-4 |
---|---|
Molecular Formula |
C16H16FN5OS |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
1-(4-fluoroanilino)-3-(1-phenyltetrazol-5-yl)sulfanylpropan-2-ol |
InChI |
InChI=1S/C16H16FN5OS/c17-12-6-8-13(9-7-12)18-10-15(23)11-24-16-19-20-21-22(16)14-4-2-1-3-5-14/h1-9,15,18,23H,10-11H2 |
InChI Key |
RUMDPIABWWMYSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(CNC3=CC=C(C=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.